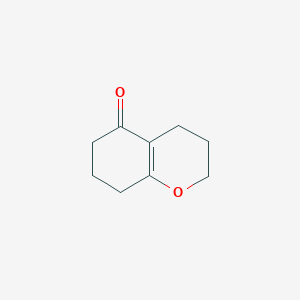
7,8-二氢-5(6H)-色满酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydro-5(6h)-chromanone is an organic compound belonging to the chromanone family It is characterized by a chromanone core structure, which consists of a benzene ring fused to a dihydropyran ring
科学研究应用
7,8-Dihydro-5(6h)-chromanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties.
作用机制
Target of Action
Related compounds such as 4-morpholino-7,8-dihydro-5h-thiopyrano [4,3-d]pyrimidine derivatives have been shown to have cytotoxic activity against cancer cell lines
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the pi3k/akt/mtor pathway, which is frequently activated in different types of cancer . This pathway is involved in cell growth, proliferation, and survival, and its inhibition can lead to the suppression of cancer development .
Biochemical Pathways
Related compounds have been found to affect the pi3k/akt/mtor signaling cascade . This pathway is crucial for cell survival and growth, and its inhibition can lead to the suppression of cancer development .
Result of Action
Related compounds have shown moderate cytotoxic activity against cancer cell lines
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be due to the structure of the compound, which allows it to bind to specific sites on these biomolecules .
Cellular Effects
It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydro-5(6h)-chromanone may change over time. This could be due to the compound’s stability, degradation, and long-term effects on cellular function . More in-depth studies are required to understand these temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7,8-Dihydro-5(6h)-chromanone in animal models may vary with different dosages. While specific studies on this compound are limited, it is common for chemical compounds to exhibit threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5(6h)-chromanone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2’-hydroxyacetophenone with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the chromanone ring.
Industrial Production Methods: Industrial production of 7,8-Dihydro-5(6h)-chromanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to drive the cyclization process efficiently.
化学反应分析
Types of Reactions: 7,8-Dihydro-5(6h)-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromone derivatives.
Reduction: Reduction reactions can convert it to dihydrochroman derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical methods.
Major Products:
Oxidation: Chromone derivatives.
Reduction: Dihydrochroman derivatives.
Substitution: Various substituted chromanones depending on the electrophile used.
相似化合物的比较
Chromone: A structurally related compound with a fully unsaturated pyran ring.
Dihydrochroman: A reduced form of chromanone with a fully saturated pyran ring.
Flavone: Another related compound with a similar core structure but different functional groups.
Uniqueness: 7,8-Dihydro-5(6h)-chromanone is unique due to its specific ring structure and the presence of both saturated and unsaturated bonds. This structural feature allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2,3,4,6,7,8-hexahydrochromen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXNEYUYKMHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCCO2)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2446226.png)
![2-[(2-Iodoethyl)sulfanyl]-2-methylpropane](/img/structure/B2446227.png)
![N-(Furan-2-ylmethyl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2446230.png)
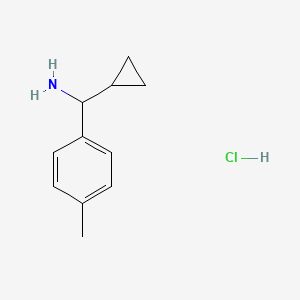
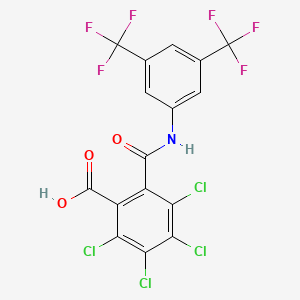
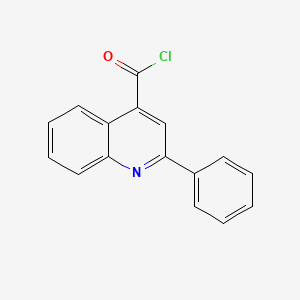
![Ethyl 5-({[3-amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B2446235.png)
![2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2446237.png)
![7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2446238.png)
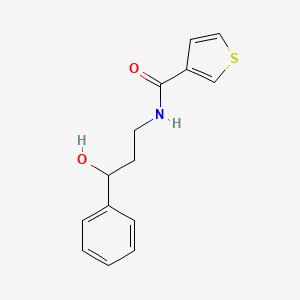
![4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde](/img/structure/B2446242.png)
![3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2446245.png)
![2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446246.png)
![3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2446248.png)
